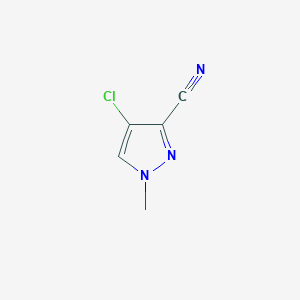

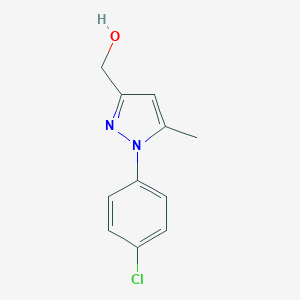

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"4-chloro-1-methyl-1H-pyrazole-3-carbonitrile" is a chemical compound of interest in various scientific studies due to its potential applications in synthetic organic chemistry and material science. Its unique structure allows for diverse chemical reactions and properties, contributing to advancements in heterocyclic chemistry.

Synthesis Analysis

The synthesis of related pyrazole carbonitriles involves reactions of substituted phenyl ethanones with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate, demonstrating the versatility in creating pyrazole derivatives (Khalifa, Al-Omar, & Ali, 2017). Another approach includes palladium-catalyzed intramolecular C–N bond formation from 4-chloroquinoline-3-carbaldehydes, highlighting the compound's utility in synthesizing functionalized quinolines (Wang, Tang, Li, & Wang, 2015).

Molecular Structure Analysis

The crystal and molecular structure of closely related pyrazole carbonitriles have been elucidated, showing stabilizations by intermolecular interactions, providing insights into the compound's three-dimensional arrangement and reactivity (Fathima, Khazi, Khazi, & Begum, 2014).

Chemical Reactions and Properties

Pyrazole carbonitriles serve as building blocks in synthetic organic chemistry, facilitating the development of biologically important heterocyclic compounds through one-pot multicomponent reactions. These reactions underline the compound's significance in creating diverse chemical structures with potential biological activities (Patel, 2017).

Physical Properties Analysis

The synthesis and characterization of pyrazole derivatives have led to the discovery of compounds with notable physical properties, such as fluorescence sensitivity to Fe3+ ions, indicating the potential for developing new fluorescent chemosensors (Shylaja, Roja, Priya, & Kumar, 2018).

Chemical Properties Analysis

Investigations into the chemical properties of pyrazole carbonitriles have shown their utility in producing bioactive heterocycles, emphasizing their role in the synthesis of compounds with antimicrobial activities. This highlights the compound's contribution to medicinal chemistry and the development of new therapeutic agents (El-ziaty, Bassioni, Hassan, & Derbala, 2018).

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis of Heterocycles

The reactivity of derivatives similar to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is valuable for synthesizing a range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds are used as a privileged scaffold in the synthesis of heterocycles and dyes, offering mild reaction conditions and versatility in generating cyanomethylene dyes from various precursors including amines and phenols (Gomaa & Ali, 2020).

Medicinal Chemistry and Biological Activities

Methyl-substituted pyrazoles, closely related to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, exhibit a wide spectrum of biological activities, highlighting their significance as potent medicinal scaffolds. These derivatives have been studied extensively for their therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties (Sharma et al., 2021).

Anticancer Applications

The synthesis and application of pyrazoline derivatives, including those related to 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile, have been explored for developing new anticancer agents. These compounds exhibit significant biological effects, encouraging further research into their potential as anticancer moieties (Ray et al., 2022).

Catalysis and CO2 Conversion

Innovative transformations involving derivatives of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile have been studied for CO2 capture and conversion into value-added chemicals. Ionic liquids based on these compounds have shown promise as solvents and catalysts for this purpose, demonstrating the role of such heterocycles in environmental chemistry (Zhang et al., 2023).

Wirkmechanismus

Target of Action

The primary targets of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific pocket in the target organism, known as the LmPTR1 pocket . The compound has a desirable fitting pattern in this pocket, which is characterized by a lower binding free energy . This interaction leads to changes in the target organism that result in the compound’s antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that the compound’s interaction with its targets disrupts the normal functioning of the organisms, leading to their death . This results in the compound’s antileishmanial and antimalarial effects .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, which in turn influences its efficacy .

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Safety and Hazards

4-chloro-1-methyl-1H-pyrazole-3-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Eigenschaften

IUPAC Name |

4-chloro-1-methylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGBVTFJVGRBCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381955 |

Source

|

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-86-1 |

Source

|

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)